molecular formula C14H15NO3S2 B4431305 ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate

ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate

Cat. No. B4431305
M. Wt: 309.4 g/mol
InChI Key: ZPOZUNKJEXZQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a synthetic organic molecule that belongs to the class of thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been reported to have biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines in the blood, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to reduce the levels of prostaglandins in the blood. In addition, it has been reported to reduce the activity of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune response.

Advantages and Limitations for Lab Experiments

Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for the research on ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate. One direction is to investigate its potential anticancer activity in more detail. Another direction is to study its mechanism of action in more detail, including its effects on the immune system and the regulation of inflammation. In addition, more research is needed to evaluate its safety and toxicity in animal models. Finally, the development of new drugs based on this compound should be explored.

Scientific Research Applications

Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate has potential applications in scientific research. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been reported to have potential anticancer activity. In a research article published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was reported to inhibit the growth of human lung cancer cells.

properties

IUPAC Name

ethyl 5-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-3-18-14(17)11-7-9(2)20-13(11)15-12(16)8-10-5-4-6-19-10/h4-7H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOZUNKJEXZQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate
Reactant of Route 4
ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate
Reactant of Route 6
ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.